molecular formula C11H7ClN2O3 B4954751 N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine

N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine

Cat. No.: B4954751
M. Wt: 250.64 g/mol
InChI Key: UWMBLDAYNNJEDF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine is an organic compound that features a nitrofuran ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine typically involves the reaction of 4-chloroaniline with 5-nitrofurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrofuran derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine exerts its effects involves interactions with molecular targets and pathways. For instance, its biological activity may be related to its ability to interact with specific enzymes or receptors, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanamine
  • N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanol

Uniqueness

N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine is unique due to its specific combination of a nitrofuran ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMBLDAYNNJEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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